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Compound of Interest

Compound Name:
3-Chloro-4-methyl-7-

hydroxycoumarin

Cat. No.: B041647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 3-Chloro-4-methyl-
7-hydroxycoumarin, a significant heterocyclic compound with applications in chemical

synthesis and as a fluorescent probe.[1] The strategic placement of a chloro group at the 3-

position, a methyl group at the 4-position, and a hydroxyl group at the 7-position significantly

influences the molecule's electronic and steric properties. This document outlines the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

supported by detailed experimental protocols and structural elucidation.

Molecular Structure and Properties
IUPAC Name: 3-chloro-7-hydroxy-4-methylchromen-2-one[1]

Synonyms: 3-Chloro-4-methylumbelliferone[2]

CAS Number: 6174-86-3[2][3]

Molecular Formula: C₁₀H₇ClO₃[2][3]

Molecular Weight: 210.61 g/mol [2][3]

Appearance: Solid[3]
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Melting Point: 240-244 °C[3]

Spectroscopic Data
The following sections summarize the key spectroscopic data for 3-Chloro-4-methyl-7-
hydroxycoumarin. While direct, comprehensive spectral data for this specific molecule is not

readily available in all public databases, the expected values are presented based on available

spectral information and analysis of closely related coumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-Chloro-4-methyl-7-hydroxycoumarin, the expected ¹H and ¹³C NMR spectral

data in a solvent like DMSO-d₆ are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for 3-Chloro-4-methyl-7-hydroxycoumarin

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 Singlet 1H 7-OH

~7.6 Doublet 1H H-5

~6.8 Doublet 1H H-6

~6.7 Singlet 1H H-8

~2.4 Singlet 3H 4-CH₃

Note: The chemical shifts for the aromatic protons (H-5, H-6, and H-8) are estimations based

on the analysis of 7-hydroxy-4-methylcoumarin and related derivatives. The exact coupling

constants would require experimental determination.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Chloro-4-methyl-7-hydroxycoumarin
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Chemical Shift (δ, ppm) Assignment

~161 C-7

~160 C-2

~155 C-9

~153 C-4

~126 C-5

~113 C-3

~112 C-6

~111 C-10

~102 C-8

~18 4-CH₃

Note: The assignments are based on the known ¹³C NMR data for 7-hydroxy-4-

methylcoumarin, with expected shifts due to the C-3 chloro substitution.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state

IR spectrum of 3-Chloro-4-methyl-7-hydroxycoumarin is expected to show characteristic

absorption bands.

Table 3: Predicted IR Absorption Bands for 3-Chloro-4-methyl-7-hydroxycoumarin
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretch (phenolic)

~3100 Medium C-H stretch (aromatic)

~2950 Weak C-H stretch (methyl)

~1720 Strong C=O stretch (lactone)

1620 - 1500 Medium C=C stretch (aromatic ring)

~1400 Medium C-H bend (methyl)

~1280 Medium C-O stretch (lactone)

~1150 Medium C-O stretch (phenol)

~850 Medium C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering structural clues. For 3-Chloro-
4-methyl-7-hydroxycoumarin, the electron ionization (EI) mass spectrum is expected to show

a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-4-methyl-7-hydroxycoumarin

m/z Relative Intensity Assignment

210/212 High
[M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl

isotopes)

182/184 Medium [M-CO]⁺

153 Medium [M-CO-Cl]⁺

Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-Chloro-4-methyl-7-hydroxycoumarin in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount

of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

¹H NMR Acquisition:

Pulse Program: Standard single pulse.

Spectral Width: 0-12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled pulse program.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-Chloro-4-methyl-7-hydroxycoumarin with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Transfer the mixture to a pellet-forming die.
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Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Analysis: Scan a mass range of approximately m/z 40-500 to detect the molecular ion and

significant fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 3-Chloro-4-methyl-7-hydroxycoumarin.
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Spectral Analysis Workflow for 3-Chloro-4-methyl-7-hydroxycoumarin

Compound Preparation

Spectroscopic Analysis

Data Interpretation
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(¹H, ¹³C)IR Spectroscopy Mass Spectrometry

Structural Elucidation Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectral analysis of 3-Chloro-4-methyl-7-
hydroxycoumarin.

This guide provides a comprehensive overview of the spectral characteristics of 3-Chloro-4-
methyl-7-hydroxycoumarin. The presented data and protocols are intended to assist

researchers in the identification, characterization, and quality control of this compound in

various scientific and developmental applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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